

# Technical Guidance on Diethyl 2-Ethyl-2-acetamidomalonate-d3: Properties and Experimental Protocols

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## Compound of Interest

Compound Name: *Diethyl 2-Ethyl-2-acetamidomalonate-d3*

Cat. No.: *B563349*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Diethyl 2-Ethyl-2-acetamidomalonate-d3**, a deuterated analog of Diethyl 2-Ethyl-2-acetamidomalonate. While specific experimental data for the deuterated compound is not readily available in public literature, this document outlines the known properties of its non-deuterated counterpart and provides detailed experimental protocols and logical workflows relevant to its synthesis and characterization. The primary application of **Diethyl 2-Ethyl-2-acetamidomalonate-d3** is as an internal standard for quantitative analysis by mass spectrometry.<sup>[1]</sup>

## Quantitative Data Summary

Precise physical constants, such as the melting point for **Diethyl 2-Ethyl-2-acetamidomalonate-d3**, are not documented in the searched literature. However, the properties of the closely related, non-deuterated compound, Diethyl 2-acetamidomalonate, are well-established and provide a valuable reference point. Isotopic labeling with deuterium typically has a minimal effect on the melting point.

Property	Diethyl 2-acetamidomalonate	Diethyl 2-Ethyl-2-acetamidomalonate-d3
CAS Number	1068-90-2[2][3][4][5]	1246820-39-2[3]
Molecular Formula	C9H15NO5	C11H16D3NO5
Molecular Weight	217.22 g/mol [2]	Not explicitly found
Melting Point	95-98 °C[2][3][4]	Not available in literature
Boiling Point	185 °C at 20 mmHg[4][6]	Not available in literature
Appearance	White crystalline powder[5]	Not available in literature

## Experimental Protocols

### Melting Point Determination

The following is a standard protocol for determining the melting point of a crystalline organic solid, such as **Diethyl 2-Ethyl-2-acetamidomalonate-d3**, using a digital melting point apparatus.

Objective: To determine the melting point range of a solid sample.

Materials:

- Crystalline sample of **Diethyl 2-Ethyl-2-acetamidomalonate-d3**
- Capillary tubes (sealed at one end)
- Digital melting point apparatus
- Spatula
- Mortar and pestle (if sample is not a fine powder)

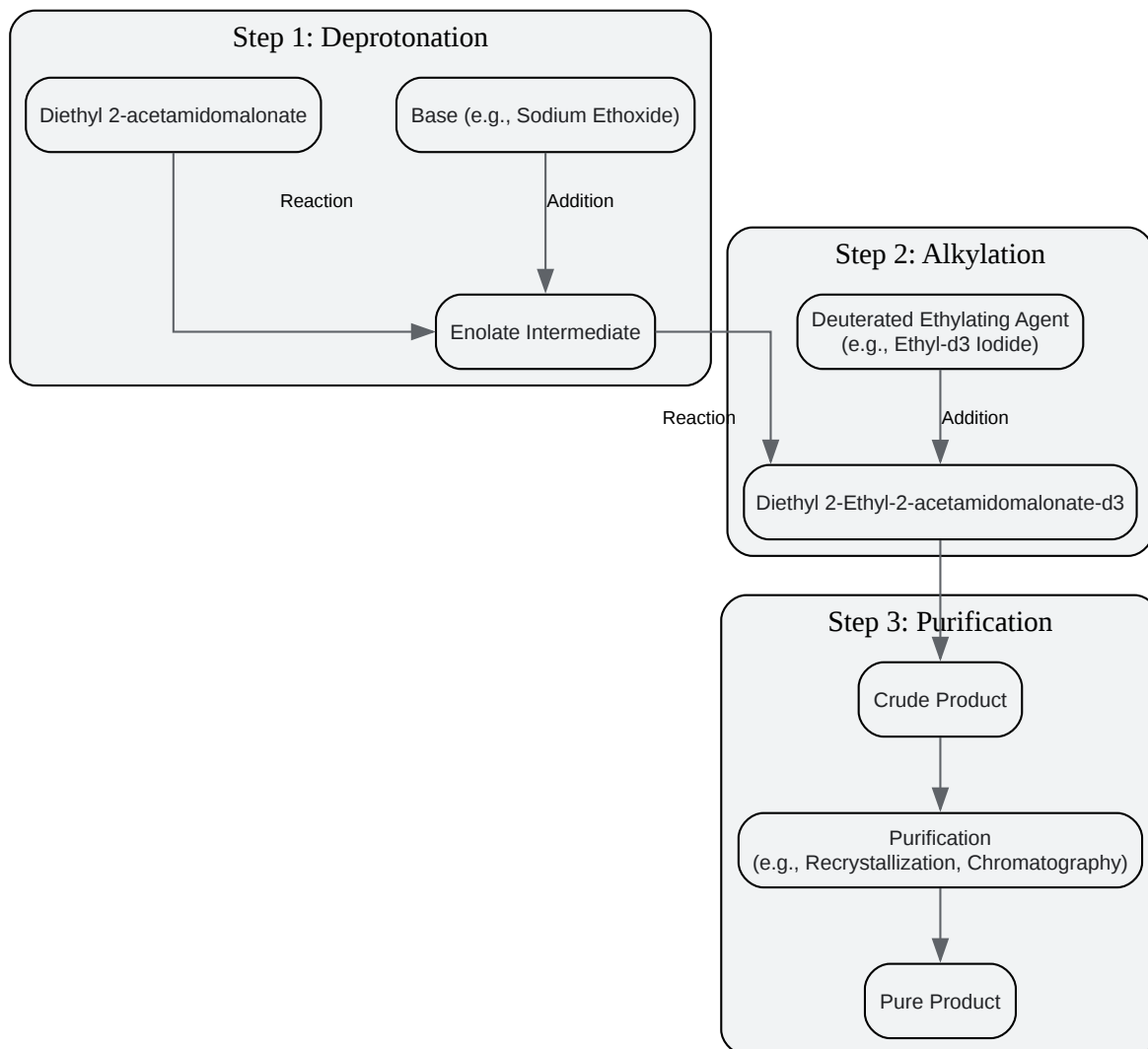
Procedure:

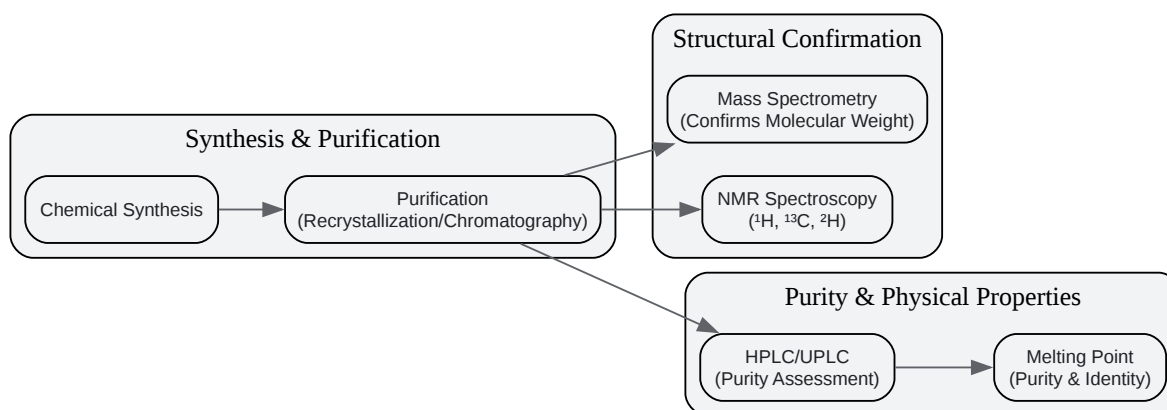
- Sample Preparation:

- Ensure the sample is completely dry.
- If necessary, finely crush the crystalline sample using a mortar and pestle to ensure uniform packing.
- Pack the dry, powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Apparatus Setup:
  - Turn on the digital melting point apparatus and allow it to stabilize.
  - Set the starting temperature to approximately 10-15 °C below the expected melting point. Based on the non-deuterated analog, a starting temperature of 80-85 °C is reasonable.
  - Set the heating rate (ramp rate) to 1-2 °C per minute for an accurate determination. A faster rate can be used for a preliminary, approximate measurement.
- Measurement:
  - Insert the packed capillary tube into the heating block of the apparatus.
  - Observe the sample through the magnifying lens.
  - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
  - Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).
- Reporting:
  - The melting point should be reported as a range from the temperature of initial melting to the temperature of complete melting.
  - For a pure substance, this range is typically narrow (0.5-2 °C).
  - Perform at least two measurements to ensure reproducibility.

## General Synthesis Workflow

The synthesis of **Diethyl 2-Ethyl-2-acetamidomalonate-d3** involves the alkylation of a malonic ester derivative. The general workflow for such a synthesis is depicted below. This process highlights the introduction of the ethyl group, which in the case of the deuterated compound, would involve a deuterated ethylating agent.<sup>[1]</sup>





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